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Compound of Interest

Compound Name: H-Ala-Ala-Tyr-OH TFA

Cat. No.: B12420517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Ala-Ala-Tyr-OH,

focusing on its physicochemical properties, synthesis, and purification. This document is

intended to serve as a valuable resource for researchers utilizing this and similar peptides in

their work.

Quantitative Data Summary
The following table summarizes the key quantitative data for H-Ala-Ala-Tyr-OH and its common

trifluoroacetic acid (TFA) salt form. The TFA salt is frequently the result of purification by

reverse-phase high-performance liquid chromatography (RP-HPLC).

Property
H-Ala-Ala-Tyr-OH (Free
Peptide)

H-Ala-Ala-Tyr-OH TFA

Molecular Weight 323.34 g/mol 437.37 g/mol

Molecular Formula C₁₅H₂₁N₃O₅ C₁₇H₂₂F₃N₃O₇

Experimental Protocols
The synthesis of H-Ala-Ala-Tyr-OH is typically achieved through Solid-Phase Peptide Synthesis

(SPPS) using the Fmoc/tBu strategy. This methodology allows for the efficient and stepwise

addition of amino acids to a growing peptide chain anchored to a solid support resin.
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Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Tyr-
OH
This protocol is a representative example for the manual synthesis of H-Ala-Ala-Tyr-OH on a

0.1 mmol scale using a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of

the final peptide with a free C-terminal carboxylic acid.

Materials and Reagents:

2-chlorotrityl chloride resin

Fmoc-Tyr(tBu)-OH

Fmoc-Ala-OH

N,N'-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Piperidine

Methanol (MeOH)

1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU)

1-Hydroxy-7-azabenzotriazole (HOAt)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Diethyl ether (cold)
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Procedure:

Resin Swelling and First Amino Acid Loading (Fmoc-Tyr(tBu)-OH):

1. Swell the 2-chlorotrityl chloride resin (0.1 mmol) in DCM in a reaction vessel for 30

minutes.

2. Drain the DCM.

3. Dissolve Fmoc-Tyr(tBu)-OH (0.3 mmol) and DIPEA (0.6 mmol) in DCM.

4. Add the amino acid solution to the resin and agitate for 2 hours.

5. To cap any unreacted sites, add methanol and agitate for 30 minutes.

6. Filter and wash the resin sequentially with DCM, DMF, and MeOH. Dry the resin under

vacuum.

Fmoc Deprotection (Cycle 1):

1. Swell the resin in DMF for 20 minutes.

2. Drain the DMF and add a 20% solution of piperidine in DMF.

3. Agitate for 5 minutes, drain, and add a fresh portion of 20% piperidine in DMF. Agitate for

an additional 15 minutes to ensure complete Fmoc removal.

4. Filter and wash the resin thoroughly with DMF and then DCM.

Coupling of the Second Amino Acid (Fmoc-Ala-OH):

1. In a separate vial, pre-activate Fmoc-Ala-OH (0.5 mmol) with HATU (0.5 mmol), HOAt (0.5

mmol), and DIPEA (1.0 mmol) in DMF for 5 minutes.

2. Add the activated amino acid solution to the deprotected resin.

3. Agitate the mixture for 2 hours at room temperature.

4. Filter and wash the resin with DMF and DCM.
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Fmoc Deprotection (Cycle 2):

1. Repeat the deprotection procedure as described in step 2.

Coupling of the Third Amino Acid (Fmoc-Ala-OH):

1. Repeat the coupling procedure as described in step 3 with Fmoc-Ala-OH.

Final Fmoc Deprotection:

1. Repeat the deprotection procedure as described in step 2 to expose the N-terminal amine

of the final alanine.

Cleavage and Deprotection:

1. Wash the resin with DCM and dry under vacuum.

2. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

3. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin

and remove the tBu side-chain protecting group from Tyrosine.

4. Filter the resin and collect the filtrate containing the peptide.

5. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

6. Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under

vacuum to yield the crude H-Ala-Ala-Tyr-OH as a TFA salt.

Purification by Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to obtain a high-purity product.

Instrumentation and Reagents:

Preparative RP-HPLC system with a C18 column
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Solvent A: 0.1% TFA in water

Solvent B: 0.1% TFA in acetonitrile

Lyophilizer

Procedure:

Dissolve the crude peptide in a minimal amount of Solvent A.

Inject the dissolved peptide onto the C18 column.

Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% over 30

minutes. The optimal gradient may need to be determined empirically.

Monitor the elution profile at 220 nm and 280 nm (due to the tyrosine residue).

Collect fractions corresponding to the main peptide peak.

Analyze the purity of the collected fractions by analytical RP-HPLC.

Pool the fractions with the desired purity (>98%).

Lyophilize the pooled fractions to obtain the final H-Ala-Ala-Tyr-OH TFA as a white, fluffy

powder.
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Caption: Workflow for the synthesis and purification of H-Ala-Ala-Tyr-OH.

General Peptide-Mediated Signaling Pathway
While the specific signaling pathway for H-Ala-Ala-Tyr-OH is not well-defined in the literature,

the following diagram illustrates a general mechanism by which a peptide ligand can initiate a

cellular response.
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Caption: A general model for a peptide-initiated cell signaling cascade.

Biological Context and Potential Applications
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The specific biological function of the tripeptide H-Ala-Ala-Tyr-OH is not extensively

documented. However, insights into its potential roles can be inferred from its constituent amino

acids and related smaller peptides.

Alanine (Ala): A non-essential amino acid involved in glucose metabolism and a building

block for proteins.

Tyrosine (Tyr): A precursor for the synthesis of important neurotransmitters such as

dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1]

The phenolic side chain of tyrosine is also crucial for many protein-protein interactions.[1]

Ala-Tyr Dipeptide: The dipeptide L-Alanyl-L-tyrosine has been studied for its potential to

promote melanin synthesis.[2] It is also used in research related to neurotransmitter function

and as a component in nutritional supplements to enhance cognitive function.

Given its composition, H-Ala-Ala-Tyr-OH could serve as a research tool in studies related to:

Nutrient transport and metabolism: Tripeptides can be transported into cells by peptide

transporters.[3]

Enzyme substrate studies: It could be investigated as a potential substrate or inhibitor for

various peptidases.

Drug delivery: Peptides are explored as carriers for targeted drug delivery.

Biomaterials: Self-assembling properties of short peptides are of interest in the development

of novel biomaterials.

Further research is required to elucidate the specific biological activities and signaling

pathways associated with H-Ala-Ala-Tyr-OH.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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